methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through several methods:
Cyclization: This involves the formation of the pyrrolopyrazine ring system from suitable precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine ring using suitable arylating agents.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow synthesis and the use of automated synthesizers to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound .
Scientific Research Applications
Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate include other pyrrolopyrazine derivatives such as:
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature may confer distinct biological activities and chemical reactivity compared to other pyrrolopyrazine derivatives .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(10(13)14-2)5-8-6-11-3-4-12(7)8/h5,11H,3-4,6H2,1-2H3 |
InChI Key |
NMLQKXWDFDYVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2N1CCNC2)C(=O)OC |
Origin of Product |
United States |
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